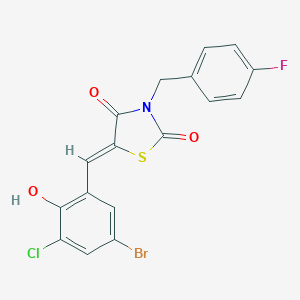
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential use in scientific research. It is a thiazolidinedione derivative that has shown promising results in various studies.
作用机制
The mechanism of action of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione include improved insulin sensitivity, reduced blood glucose levels, inhibition of cancer cell growth, induction of apoptosis, protection of neurons from oxidative stress, and improvement in cognitive function. These effects are mediated through the activation of PPARγ and the upregulation of genes involved in glucose and lipid metabolism, anti-inflammatory pathways, and apoptosis.
实验室实验的优点和局限性
One advantage of using 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate PPARγ, which is a well-established target for the treatment of diabetes and other metabolic disorders. Another advantage is its potential use in cancer research and neurodegenerative disease research. However, a limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to work with in certain assays.
未来方向
There are several future directions for the study of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential use in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on glucose and lipid metabolism and to identify potential side effects and toxicity.
合成方法
The synthesis of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-3-chloro-2-hydroxybenzaldehyde and 4-fluorobenzylamine in the presence of thiazolidine-2,4-dione. The reaction is carried out in a solvent such as ethanol or methanol and requires heating and stirring for several hours. The product is then purified through recrystallization or chromatography.
科学研究应用
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. It has shown promising results in the areas of cancer research, diabetes research, and neurodegenerative disease research. In cancer research, it has been shown to inhibit the growth of certain cancer cells and induce apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
产品名称 |
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H10BrClFNO3S |
分子量 |
442.7 g/mol |
IUPAC 名称 |
(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H10BrClFNO3S/c18-11-5-10(15(22)13(19)7-11)6-14-16(23)21(17(24)25-14)8-9-1-3-12(20)4-2-9/h1-7,22H,8H2/b14-6- |
InChI 键 |
AZCBVJBTLIPDEW-NSIKDUERSA-N |
手性 SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Cl)O)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=CC(=C3O)Cl)Br)SC2=O)F |
规范 SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C(=CC(=C3)Br)Cl)O)SC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(2-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302117.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)

![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)